1-(1,2,5-Thiadiazol-3-yl)-4-(thiophene-3-carbonyl)piperazine
Description
Properties
IUPAC Name |
[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]-thiophen-3-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4OS2/c16-11(9-1-6-17-8-9)15-4-2-14(3-5-15)10-7-12-18-13-10/h1,6-8H,2-5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMSZUCIYJPSZFR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NSN=C2)C(=O)C3=CSC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1,2,5-Thiadiazol-3-yl)-4-(thiophene-3-carbonyl)piperazine typically involves the following steps:
Formation of Thiadiazole Ring: The thiadiazole ring can be synthesized through the cyclization of appropriate precursors, such as thiosemicarbazide with a suitable carboxylic acid derivative.
Formation of Thiophene Ring: The thiophene ring is often synthesized via the Paal-Knorr synthesis, which involves the cyclization of 1,4-diketones with sulfur sources.
Coupling Reactions: The thiadiazole and thiophene rings are then coupled with piperazine through a series of nucleophilic substitution reactions, often using reagents like phosphorus oxychloride or other activating agents.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the above synthetic routes to increase yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
1-(1,2,5-Thiadiazol-3-yl)-4-(thiophene-3-carbonyl)piperazine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the piperazine and thiophene rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
1-(1,2,5-Thiadiazol-3-yl)-4-(thiophene-3-carbonyl)piperazine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial, antifungal, and anticancer properties.
Materials Science: The compound is explored for its use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Biological Research: It is used as a probe in biochemical assays to study enzyme interactions and cellular pathways.
Mechanism of Action
The mechanism of action of 1-(1,2,5-Thiadiazol-3-yl)-4-(thiophene-3-carbonyl)piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, in medicinal chemistry, it may inhibit bacterial enzymes, leading to antimicrobial activity.
Comparison with Similar Compounds
Research Findings and Implications
- Structural Insights : Piperazine rings in analogs adopt chair conformations, with substituents occupying equatorial positions to minimize steric strain . This suggests similar behavior in the target compound.
- Activity-Structure Relationships : Electron-withdrawing groups (e.g., Cl, CF₃) enhance antimicrobial and enzyme inhibitory activities, while bulky groups like naphthalene may reduce bioavailability .
- Commercial Potential: Compounds like 1-(naphthalene-1-carbonyl)-4-(1,2,5-thiadiazol-3-yl)piperazine are commercially available, highlighting interest in this scaffold for drug discovery .
Biological Activity
1-(1,2,5-Thiadiazol-3-yl)-4-(thiophene-3-carbonyl)piperazine is a heterocyclic compound notable for its potential biological activities. Its structure integrates thiadiazole and thiophene rings within a piperazine framework, which enhances its reactivity and interaction with biological systems. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic potential.
- Molecular Formula : CHNOS
- Molecular Weight : Approximately 280.4 g/mol
- CAS Number : 2097864-31-6
Structural Features
The unique arrangement of functional groups in this compound contributes to its diverse biological activities. The presence of sulfur and nitrogen heteroatoms is critical for its reactivity and interaction with various biological targets.
Antimicrobial Activity
This compound has shown promising antimicrobial properties. Studies indicate that derivatives containing thiadiazole moieties exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, compounds with similar structures have demonstrated IC values indicating effective inhibition of bacterial growth.
| Compound | Activity | IC (µM) |
|---|---|---|
| 1-(1,2,5-Thiadiazol-3-yl)-4-(thiophene-2-carbonyl)piperazine | Antibacterial | 0.51 |
| 1-(1,2,5-Thiadiazol-3-yl)-4-(furan-3-carbonyl)piperazine | Antibacterial | 0.64 |
| Standard Drug (Thiourea) | Antibacterial | 0.51 |
Urease Inhibition
Recent studies have highlighted the urease inhibitory activity of compounds incorporating the piperazine and thiadiazole moieties. The urease inhibition is crucial for treating infections such as those caused by Helicobacter pylori.
- Study Findings : Compounds were synthesized and tested for urease inhibition with varying degrees of effectiveness.
Molecular Docking Studies
Molecular docking studies have been employed to predict the binding affinity of this compound to specific enzymes or receptors. These studies help elucidate the mechanism of action behind its biological effects.
Anticancer Potential
Research has indicated that thiadiazole derivatives can exhibit anticancer properties. For example, a study involving structural analogs demonstrated cytostatic effects against various cancer cell lines.
Antiparasitic Activity
The compound's structural features suggest potential antiparasitic activity. Thiadiazole derivatives have been noted for their effectiveness against parasites in preliminary studies.
The biological activity of this compound is thought to be mediated through:
- Inhibition of Enzymatic Activity : Compounds may inhibit key enzymes involved in metabolic pathways.
- Interaction with Cellular Targets : The unique structure allows for targeted interactions with cellular components.
Q & A
Q. What established synthetic routes are available for 1-(1,2,5-thiadiazol-3-yl)-4-(thiophene-3-carbonyl)piperazine?
Methodological Answer: The synthesis typically involves modular approaches:
- Thiadiazole Ring Formation : Utilize Lawesson’s reagent or hydrazine-carbothioamide derivatives to cyclize precursors into the 1,2,5-thiadiazole moiety. For example, hydrazonoyl chloride derivatives react with thioamide intermediates under solvent-free conditions at 413 K to form the thiadiazole core .
- Piperazine Functionalization : Couple the thiophene-3-carbonyl group to the piperazine ring via nucleophilic acyl substitution. This step often employs chloroacetyl chloride or similar acylating agents in the presence of a base (e.g., triethylamine) .
- Key Reaction : A representative route involves sequential coupling of 1,2,5-thiadiazol-3-amine with thiophene-3-carbonyl chloride and subsequent piperazine alkylation.
Q. Which spectroscopic techniques are critical for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy : ¹H/¹³C NMR identifies substitution patterns on the piperazine and thiadiazole rings. For example, the thiophene carbonyl group shows a distinct downfield shift (~165–170 ppm in ¹³C NMR) .
- Mass Spectrometry (MS) : High-resolution MS confirms molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns, critical for verifying synthetic intermediates .
- IR Spectroscopy : Stretching frequencies for C=O (~1680 cm⁻¹) and C-S (~650 cm⁻¹) bonds validate functional group incorporation .
Q. How can researchers address solubility challenges during in vitro assays?
Methodological Answer:
- Co-solvent Systems : Use DMSO-water mixtures (≤5% DMSO) to enhance solubility while minimizing cytotoxicity. Solubility data for similar piperazine derivatives show >48.7 µg/mL in pH 7.4 buffer .
- Surfactant Assistance : Polysorbate-80 or cyclodextrins improve aqueous dispersion for cell-based studies .
Advanced Research Questions
Q. How can reaction yields for thiadiazole ring synthesis be optimized?
Methodological Answer:
- Catalytic Optimization : Use copper(I) iodide or Pd catalysts to accelerate cyclization. For example, CuSO₄·5H₂O/sodium ascorbate systems enhance click chemistry yields in heterocycle formation .
- Solvent-Free Conditions : Reactions under microwave irradiation (150–200 W, 5–10 min) reduce side products and improve yields by 15–20% compared to traditional heating .
- Taguchi Method : Apply statistical design (e.g., varying molar ratios of hydrazine:carbon disulfide from 2:1 to 4:1) to identify optimal stoichiometry for thiadiazole formation .
Q. How should discrepancies between theoretical and experimental NMR data be resolved?
Methodological Answer:
- Tautomerism Analysis : For thiadiazole derivatives, dynamic NMR (variable-temperature studies) can resolve tautomeric equilibria (e.g., thione-thiol shifts) that cause peak splitting .
- Impurity Profiling : Use HPLC-MS to detect byproducts (e.g., unreacted piperazine or oxidized thiophene derivatives) that contribute to unexpected signals. Gradient elution (ACN/H₂O + 0.1% TFA) effectively separates polar impurities .
Q. What strategies are effective for designing biological activity studies?
Methodological Answer:
Q. How can computational methods predict reactivity and stability?
Methodological Answer:
- DFT Calculations : Gaussian 09 simulations (B3LYP/6-31G*) model HOMO-LUMO gaps to predict electrophilic/nucleophilic sites. For example, the thiophene carbonyl group is a reactive hotspot for nucleophilic attack .
- Molecular Dynamics (MD) : Simulate solvation effects in explicit water models (e.g., TIP3P) to assess hydrolytic stability under physiological conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
